molecular formula C30H32N2O4S B5193988 N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B5193988
M. Wt: 516.7 g/mol
InChI Key: KVEXYKWIDDPDKL-UHFFFAOYSA-N
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Description

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonamide group, a hydroxypropyl chain, and both dibenzylamino and methoxyphenyl substituents, making it a molecule of interest in various chemical and biological studies.

Properties

IUPAC Name

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O4S/c1-36-30-20-12-11-19-29(30)32(37(34,35)28-17-9-4-10-18-28)24-27(33)23-31(21-25-13-5-2-6-14-25)22-26-15-7-3-8-16-26/h2-20,27,33H,21-24H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEXYKWIDDPDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Hydroxypropyl Intermediate: The initial step often involves the reaction of an epoxide, such as glycidol, with dibenzylamine under basic conditions to form the hydroxypropyl intermediate.

    Sulfonamide Formation: The hydroxypropyl intermediate is then reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine. This step forms the sulfonamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing continuous flow processes to enhance yield and purity. Industrial production also emphasizes safety and environmental considerations, such as proper handling of reagents and waste management.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The sulfonamide group can be reduced under specific conditions, although this is less common due to the stability of the sulfonamide bond.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) for strong reduction conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the sulfonamide group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and sulfonamide groups can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide: Similar structure but with a different position of the methoxy group.

    N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide: Contains an additional methyl group on the benzene ring.

Uniqueness

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dibenzylamino and methoxyphenyl groups allows for versatile interactions in various chemical reactions and biological assays, making it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

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